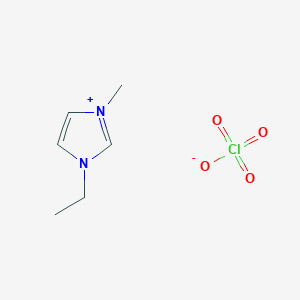
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a fluorobenzoyl group, and a pyrrolidinyl group, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of pyridine derivatives with suitable reagents to form the pyrrolidinyl group.
Introduction of the fluorobenzoyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under controlled conditions.
Cyclohexyl group addition: The cyclohexyl group is introduced through a reaction with cyclohexylamine or similar reagents.
Final coupling and purification: The final compound is obtained by coupling the intermediates and purifying the product through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-benzoylpyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Lacks the fluorine atom.
(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-chlorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C28H35FN4O3 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)pyridin-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-16-6-9-24(33)23-17-21(14-15-31-23)26(34)20-10-12-22(29)13-11-20/h10-15,17-19,24-25,30H,3-9,16H2,1-2H3,(H,32,35)/t18-,24-,25-/m0/s1 |
Clave InChI |
UGFVRQRAWJKTLV-WDNCENIBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



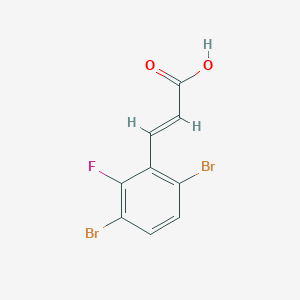

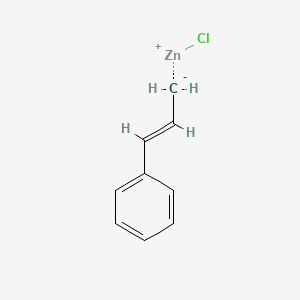
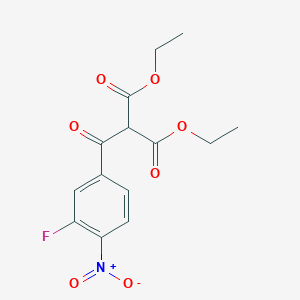
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
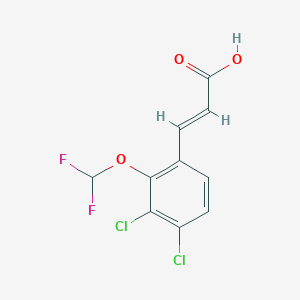
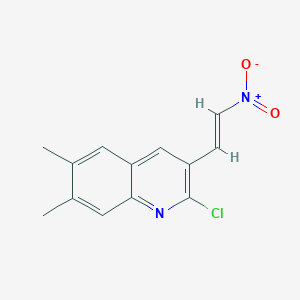



![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
